molecular formula C11H9NO3S2 B241578 N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide

货号 B241578
分子量: 267.3 g/mol
InChI 键: XPVNTJXPHZXDBL-CMDGGOBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, TOPK (T-lymphokine-activated killer cell-originated protein kinase). It was first identified in 2012 and has since been studied for its potential in cancer treatment.

作用机制

While N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is known to inhibit TOPK, the exact mechanism of action is not fully understood. Future research could focus on elucidating the molecular mechanisms underlying its anti-cancer effects.
In conclusion, N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is a small molecule inhibitor of TOPK that has shown promising results in preclinical studies for its potential in cancer treatment. Future research could focus on combination therapy, drug delivery, clinical trials, and elucidating its mechanism of action.

实验室实验的优点和局限性

One advantage of using N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide in lab experiments is its specificity for TOPK. This allows for targeted inhibition of TOPK without affecting other proteins or pathways. However, one limitation is that the synthesis method for N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is proprietary, which may limit its availability and use in research.

未来方向

1. Combination therapy: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy. Future research could focus on combining N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide with other treatments to enhance its anti-cancer effects.
2. Drug delivery: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is a small molecule inhibitor, which may limit its ability to penetrate tumor tissue. Future research could focus on developing drug delivery methods to enhance the efficacy of N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide.
3. Clinical trials: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has shown promising results in preclinical studies. Future research could focus on conducting clinical trials to evaluate its safety and efficacy in humans.
4.

合成方法

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact details of the synthesis method are proprietary and not publicly available.

科学研究应用

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to other treatments, such as radiation therapy and chemotherapy.

属性

产品名称

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide

分子式

C11H9NO3S2

分子量

267.3 g/mol

IUPAC 名称

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H9NO3S2/c13-10-5-2-1-4-9(10)8-12-17(14,15)11-6-3-7-16-11/h1-8,12H/b9-8+

InChI 键

XPVNTJXPHZXDBL-CMDGGOBGSA-N

手性 SMILES

C1=C/C(=C\NS(=O)(=O)C2=CC=CS2)/C(=O)C=C1

SMILES

C1=CC(=CNS(=O)(=O)C2=CC=CS2)C(=O)C=C1

规范 SMILES

C1=CC(=CNS(=O)(=O)C2=CC=CS2)C(=O)C=C1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。